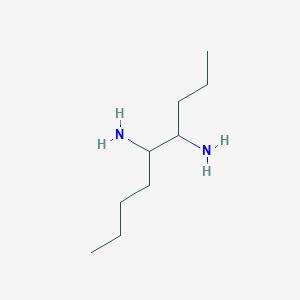![molecular formula C11H19N B053439 Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) CAS No. 112466-20-3](/img/structure/B53439.png)
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) is a cyclic amine compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts on the central nervous system by binding to specific receptors. This binding results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Effets Biochimiques Et Physiologiques
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been shown to have various biochemical and physiological effects. This compound has been shown to have an impact on the release of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have an impact on neuronal activity, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has several advantages and limitations for lab experiments. One advantage is that this compound has a unique structure, making it an interesting compound to study. Additionally, this compound has been shown to have an impact on the central nervous system, making it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to study.
Orientations Futures
There are several potential future directions for the study of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)). One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound could be studied further to gain a better understanding of its mechanism of action and potential uses in the treatment of neurological disorders. Finally, this compound could be studied in combination with other compounds to determine potential synergistic effects.
Conclusion:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is a cyclic amine compound that has gained significant attention in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While the mechanism of action of this compound is not fully understood, it has the potential to be used in the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis method for Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) involves the reaction of cyclohexanone with diethylamine in the presence of lithium aluminum hydride. This reaction results in the formation of a cyclic amine compound with a unique structure.
Applications De Recherche Scientifique
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been studied for its potential use in scientific research. This compound has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs.
Propriétés
Numéro CAS |
112466-20-3 |
|---|---|
Nom du produit |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
(1R,2S,3R,4R,6R)-N,1-diethyltricyclo[2.2.1.02,6]heptan-3-amine |
InChI |
InChI=1S/C11H19N/c1-3-11-6-7-5-8(11)9(11)10(7)12-4-2/h7-10,12H,3-6H2,1-2H3/t7-,8-,9-,10-,11-/m1/s1 |
Clé InChI |
JXABZUKPGATLHK-ISUQUUIWSA-N |
SMILES isomérique |
CC[C@@]12C[C@H]3C[C@@H]1[C@@H]2[C@@H]3NCC |
SMILES |
CCC12CC3CC1C2C3NCC |
SMILES canonique |
CCC12CC3CC1C2C3NCC |
Synonymes |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



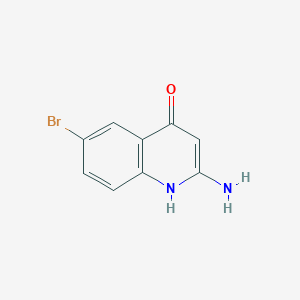
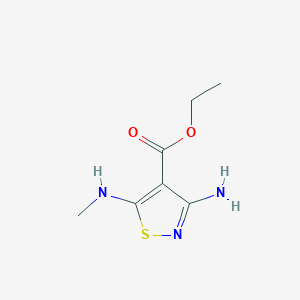
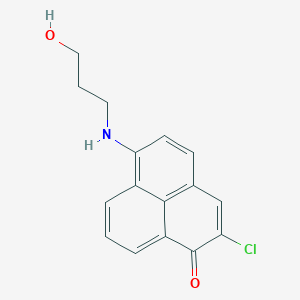
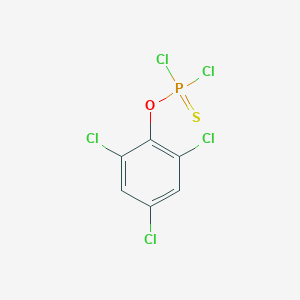


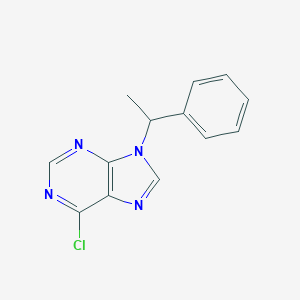
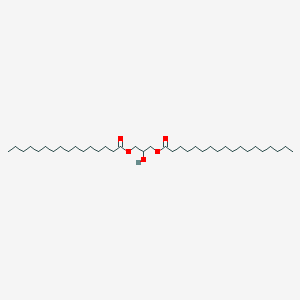
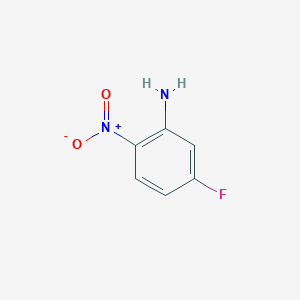

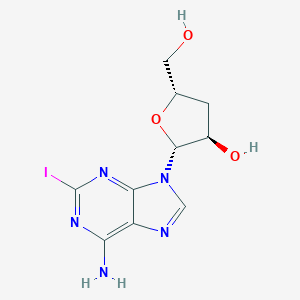

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
